molecular formula C16H17Cl2NO3S B603055 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine CAS No. 1206133-16-5

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine

Katalognummer: B603055
CAS-Nummer: 1206133-16-5
Molekulargewicht: 374.3g/mol
InChI-Schlüssel: WYKPHKFUWHPJDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine is an organic compound with the molecular formula C16H17Cl2NO3S and a molecular weight of 374.3 g/mol. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer

1206133-16-5

Molekularformel

C16H17Cl2NO3S

Molekulargewicht

374.3g/mol

IUPAC-Name

2,5-dichloro-4-ethoxy-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO3S/c1-3-22-15-9-14(18)16(10-13(15)17)23(20,21)19-11(2)12-7-5-4-6-8-12/h4-11,19H,3H2,1-2H3

InChI-Schlüssel

WYKPHKFUWHPJDY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 2,5-dichloroaniline.

    Ethoxylation: The 2,5-dichloroaniline undergoes ethoxylation to introduce the ethoxy group.

    Sulfonamide Formation: The ethoxylated product is then reacted with sulfonyl chloride to form the sulfonamide group.

    Final Product:

Analyse Chemischer Reaktionen

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Wissenschaftliche Forschungsanwendungen

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine can be compared with other similar compounds, such as:

    This compound: This compound has similar structural features but may differ in its biological activity and chemical reactivity.

    This compound: Another similar compound with slight variations in its functional groups, leading to different properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.